Letrozole-d4
Overview
Description
Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase inhibitor. It is structurally related to Fadrozole and is primarily used in research applications, such as kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance (NMR) experiments .
Mechanism of Action
Target of Action
Letrozole-d4, also known as this compound (major), primarily targets the enzyme aromatase . Aromatase is responsible for the conversion of androgens into estrogens, a process known as aromatization . This enzyme plays a crucial role in the biosynthesis of estrogen, which is a key hormone in various physiological processes .
Mode of Action
This compound is a non-steroidal type II aromatase inhibitor . It works by binding to the heme group of the aromatase enzyme, thereby inhibiting its action . This competitive inhibition prevents the conversion of androgens to estrogen . As a result, it leads to a reduction in uterine weight and elevated leuteinizing hormone .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to modify the expression of fibrosis-related genes in hepatocytes, including YAP, CTGF, TGF-β, and CYP26A1 . The mechanisms involved the inhibition of the Yap-Ctgf profibrotic pathway following a decrease in retinoic acid levels in the hepatocytes caused by suppression of the hepatic retinol dehydrogenase, Hsd17b13 and activation of the retinoic acid hydrogenase, Cyp26a1 .
Pharmacokinetics
This compound is rapidly and completely absorbed following oral administration, with a mean absolute bioavailability of 99.9% . It is extensively distributed to tissues . The elimination half-life of this compound is approximately 2 days , indicating a long duration of action. It is metabolized in the liver via CYP3A4 and 2A6 to an inactive carbinol metabolite . About 90% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is the significant reduction in plasma estrogen levels . By inhibiting the action of the enzyme aromatase, this compound effectively blocks the production of estrogen . This leads to a decrease in the stimulation of estrogen-dependent tissues, such as in the case of estrogen-dependent breast cancers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to be effective only in post-menopausal women, in whom estrogen is produced predominantly in peripheral tissues and a number of sites in the brain . In pre-menopausal women, the main source of estrogen is from the ovaries, and this compound is ineffective . Furthermore, factors such as the patient’s liver function can impact the drug’s pharmacokinetics and overall effectiveness .
Biochemical Analysis
Biochemical Properties
Letrozole-d4 interacts with the enzyme aromatase, a member of the cytochrome P450 family . It binds to the heme group of aromatase, inhibiting the conversion of androgens to estrogens . This competitive inhibition prevents the conversion of androstenedione to estrone and testosterone to estradiol . This compound has been found to interact with a variety of enzymes within the cytochrome (CYP) system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the availability of estrogen, leading to the regression of estrogen-dependent tumors . In vitro studies have shown that this compound can induce endoplasmic reticulum stress, oxidative stress, and programmed cell death in the epithelial cells of the small intestine of adult male rats .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active site of the aromatase enzyme, thereby blocking the electron transfer chain of CYP19A1 . This action prevents the conversion of androgens to estrogen, leading to a reduction in uterine weight and elevated leuteinizing hormone .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent anti-tumor effects in several animal models . Studies with MCF-7Ca xenografts have indicated that this compound could be more effective than other aromatase inhibitors
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in female rats, a 14-day dose of 1 mg/kg interrupted the ovarian cycle and significantly suppressed uterine weight
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogen synthesis, where it inhibits the enzyme aromatase, preventing the conversion of androgens to estrogens . It has also been found to modify the expressions of Hsd17b13 and Cyp26a1, which led to the suppression of retinoic acid in the hepatocytes .
Transport and Distribution
Recent advancements in drug delivery systems, such as the development of Letrozole-loaded nano-formulations, have shown promise in enhancing the solubility, biostability, and targeted delivery of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole-d4 involves the incorporation of deuterium atoms into the Letrozole molecule. One common method includes the use of deuterated reagents in the synthesis process. For example, the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole, followed by dehydration using trifluoroacetic anhydride at low temperature, can be adapted to include deuterated reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Letrozole-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Letrozole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Letrozole.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Letrozole-d4 include:
Anastrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.
Formestane: A steroidal aromatase inhibitor used in postmenopausal women.
Aminoglutethimide: An older aromatase inhibitor with broader effects on steroidogenesis.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for more precise studies in NMR spectroscopy and kinetic isotope effect experiments. This makes this compound a valuable tool in both academic and industrial research settings .
Properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.